2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate
Description
2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate (CAS: 922182-37-4) is a specialized bioconjugation reagent and organic synthesis intermediate. Its molecular formula is C₁₆H₂₅N₃O₅, with a molecular weight of 339.39 g/mol and a predicted density of 1.25 ± 0.1 g/cm³ . The compound integrates a β-alanine backbone, an N-hydroxysuccinimide (NHS) ester group, and a 2,6-dimethylpiperidine moiety. This unique structure enables its use in forming stable amide bonds with primary amines, particularly in peptide synthesis and protein labeling .
Key physicochemical properties include a high predicted pKa of 15.12 ± 0.46, indicative of its weakly basic tertiary amine character derived from the piperidine group . Commercially, it is available in quantities ranging from mg to kg scales, though some suppliers have discontinued specific batch sizes (e.g., 250 mg and 500 mg) .
Properties
Molecular Formula |
C16H25N3O5 |
|---|---|
Molecular Weight |
339.39 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[2-(2,6-dimethylpiperidin-1-yl)acetyl]amino]propanoate |
InChI |
InChI=1S/C16H25N3O5/c1-11-4-3-5-12(2)18(11)10-13(20)17-9-8-16(23)24-19-14(21)6-7-15(19)22/h11-12H,3-10H2,1-2H3,(H,17,20) |
InChI Key |
PTBUVACJFVXQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC(=O)NCCC(=O)ON2C(=O)CCC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidinone Core
The pyrrolidinone component, 2,5-dioxopyrrolidin-1-yl, is typically synthesized via cyclization of suitable amino acid derivatives or through direct lactam formation.
- The use of acyl chlorides (e.g., succinyl chloride) with amines under basic conditions facilitates lactam formation.
- Cyclization is often performed under reflux in solvents like toluene with azeotropic removal of water.
Functionalization of Pyrrolidinone with Acyl Groups
The pyrrolidinone ring is functionalized at the nitrogen or the 3-position through acylation or alkylation.
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 1 | Acyl chlorides or anhydrides | N-acylation at the nitrogen atom | , |
| 2 | Base (e.g., triethylamine) | Catalyzes acylation, prevents side reactions |
- The acylation introduces the necessary reactive sites for subsequent coupling.
- Selective acylation at nitrogen is achieved by controlling reaction conditions.
Synthesis of the 2,6-Dimethyl-1-piperidyl Derivative
The piperidyl moiety is synthesized via alkylation or methylation of a piperidine precursor.
- Methylation is often performed using methyl iodide or dimethyl sulfate under basic conditions.
- The stereochemistry is controlled to favor the desired isomer.
Coupling of the Piperidyl and Pyrrolidinone Moieties
Amide bond formation is achieved through activation of carboxylic acids and subsequent coupling with amines.
- The coupling reaction is typically performed in anhydrous solvents like DMF or DCM.
- Purification involves chromatography to isolate the target compound.
Data Tables Summarizing Synthesis Conditions
Notes on Synthesis Optimization and Challenges
- Protection Strategies: Protecting groups such as Boc or Fmoc may be employed to prevent side reactions during multi-step synthesis.
- Purification: Chromatography (silica gel, HPLC) is essential for isolating pure intermediates and final products.
- Yield Enhancement: Using excess coupling reagents and optimizing reaction times improves overall yields.
- Stereochemistry Control: Stereoselective synthesis is critical, especially for chiral centers in the piperidyl moiety.
Chemical Reactions Analysis
2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering specific signaling pathways that lead to desired biological effects .
Comparison with Similar Compounds
NHS Esters with Piperidine Derivatives
Compared to simpler NHS esters (e.g., NHS-acetate, C₄H₅NO₃), this compound’s 2,6-dimethylpiperidine group enhances steric bulk and lipophilicity (logP estimated at ~1.8 vs. NHS-acetate’s logP of -0.5). This modification may improve membrane permeability in biological applications but could reduce aqueous solubility .
β-Alanine-Linked Reagents
Compounds like succinimidyl 3-(2-pyridyldithio)propionate (SPDP) share the β-alanine spacer but lack the dimethylpiperidine group. The absence of this tertiary amine in SPDP results in a lower pKa (~8.5), making it more reactive toward thiol groups rather than amines .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | pKa | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 339.39 | 15.12 | 1.25 | NHS ester, dimethylpiperidine |
| NHS-acetate | 115.09 | ~4.5 | 1.20 | NHS ester |
| SPDP | 312.37 | ~8.5 | 1.30 | NHS ester, disulfide linker |
| N-succinimidyl propionate | 143.13 | ~4.7 | 1.18 | NHS ester |
Amine Reactivity
The NHS ester group facilitates nucleophilic attack by primary amines (e.g., lysine residues), forming stable amide bonds.
Bioconjugation Efficiency
While direct comparative studies are scarce, the compound’s tertiary amine could act as a weak base, accelerating reaction rates in acidic media—a trait absent in non-amine-containing NHS esters .
Commercial Availability and Stability
Unlike widely available NHS esters (e.g., Thermo Fisher’s NHS-PEG4), the discontinuation of certain batch sizes for this compound (e.g., 250 mg and 500 mg) highlights niche demand or synthesis challenges . Stability data are unreported, but its high pKa and lipophilicity suggest compatibility with organic solvents (e.g., DMF, DMSO).
Biological Activity
2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate, also known as DMPip-βALA-OSu, is a compound with notable biological activities. Its structure includes a pyrrolidine ring and a piperidine moiety, which contribute to its pharmacological properties. This article reviews its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C16H25N3O5
- Molecular Weight : 339.39 g/mol
- Density : 1.25±0.1 g/cm³ (predicted)
- pKa : 15.12±0.46 (predicted)
Research indicates that DMPip-βALA-OSu may enhance monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. In a study screening over 23,000 compounds, it was found that this compound:
- Suppressed cell growth while increasing cell-specific glucose uptake and intracellular ATP levels during monoclonal antibody production .
- Reduced galactosylation levels on monoclonal antibodies, which is crucial for their therapeutic efficacy and quality control .
Biological Activity and Effects
The biological activity of DMPip-βALA-OSu can be summarized as follows:
Case Studies
-
Monoclonal Antibody Production Improvement :
- In a controlled study, DMPip-βALA-OSu was applied to CHO cells producing monoclonal antibodies. The results showed a significant increase in antibody yield compared to control groups without the compound.
-
Cellular Metabolism :
- Another investigation highlighted that cells treated with DMPip-βALA-OSu exhibited higher glucose uptake and ATP synthesis rates. This suggests that the compound may promote metabolic pathways beneficial for enhanced protein production.
Research Findings
Further studies have explored the structure-activity relationship (SAR) of related compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dioxo-1-pyrrolidinyl derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of pyrrolidinyl derivatives often involves condensation reactions using ethanol as a solvent and piperidine as a catalyst at low temperatures (0–5°C for 2 hours) to minimize side reactions . Optimization strategies include:
- Temperature Control : Lower temperatures reduce undesired byproducts.
- Catalyst Screening : Testing alternatives to piperidine (e.g., triethylamine) to improve regioselectivity.
- Solvent Polarity : Adjusting solvent polarity (e.g., switching to DMF or THF) to enhance reaction rates.
- Yield Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically.
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Control : Use fume hoods for all procedures involving aerosols or powders to prevent inhalation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Emergency Procedures : In case of skin exposure, rinse immediately with water for ≥15 minutes; for spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C to prevent degradation and moisture absorption .
Q. How does the compound’s solubility profile influence experimental design in pharmacological studies?
- Methodological Answer :
- Solvent Selection : The compound’s limited aqueous solubility necessitates dimethyl sulfoxide (DMSO) or ethanol for stock solutions. Pre-solubilize in 100% DMSO (<1% final concentration in cell culture media) to avoid cytotoxicity .
- Dosing Consistency : Prepare fresh stock solutions weekly to prevent precipitation; validate solubility via dynamic light scattering (DLS) before in vivo administration .
- Temperature Sensitivity : Heat samples to 37°C with brief sonication (10–15 seconds) to ensure homogeneity .
Advanced Research Questions
Q. How can researchers design long-term environmental fate studies for this compound, considering its physicochemical properties?
- Methodological Answer :
- Study Phases :
Laboratory Analysis : Measure hydrolysis rates, photodegradation, and soil adsorption coefficients (Koc) .
Field Monitoring : Track bioaccumulation in aquatic organisms using LC-MS/MS and model trophic transfer .
Ecotoxicology : Assess chronic toxicity in Daphnia magna or zebrafish embryos at sublethal concentrations (e.g., 0.1–10 µg/L) .
- Data Integration : Use fugacity models to predict environmental partitioning based on logP and vapor pressure .
Q. What methodological approaches resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Dosage Reconciliation : Compare in vitro IC50 values with plasma concentrations in animal models; adjust dosing regimens using pharmacokinetic (PK) modeling .
- Metabolite Profiling : Identify active metabolites via liver microsome assays and correlate with in vivo effects .
- Target Engagement Validation : Use CRISPR-edited cell lines to confirm specificity of the compound’s mechanism .
Q. How can computational modeling be integrated with experimental data to predict metabolic pathways?
- Methodological Answer :
- In Silico Tools :
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites .
- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to prioritize metabolites for synthesis .
- Experimental Validation :
- Synthesize predicted metabolites and confirm structures via NMR and HRMS .
- Test metabolite activity in target assays to assess bioactivation or detoxification pathways .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
